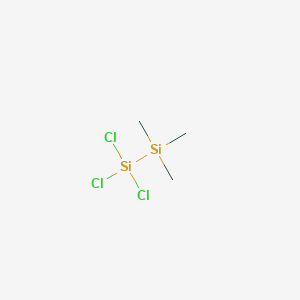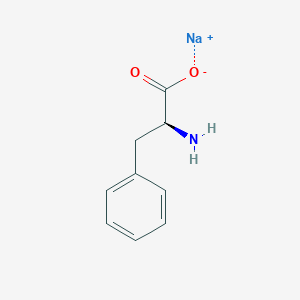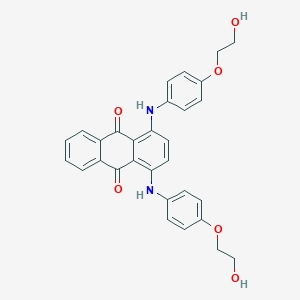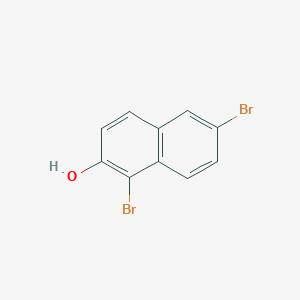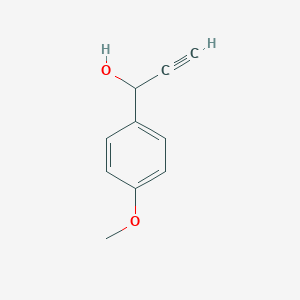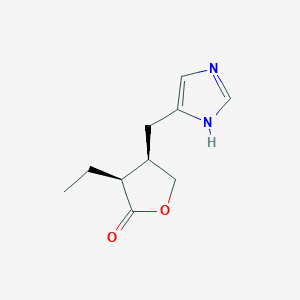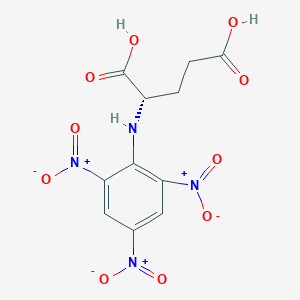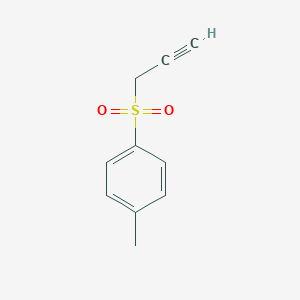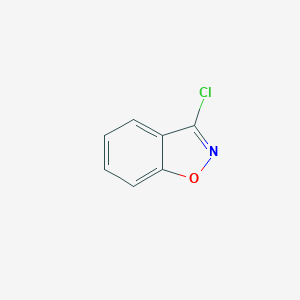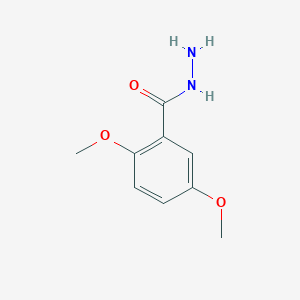
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III)
Vue d'ensemble
Description
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) is likely a coordination complex where neodymium(III) is coordinated by three 2,2,6,6-tetramethyl-3,5-heptanedionate ligands .
Molecular Structure Analysis
The molecular structure of such complexes can be determined using various techniques such as X-ray crystallography or electron diffraction . The exact structure would depend on the specific details of the compound.Chemical Reactions Analysis
The chemical reactions involving such complexes can vary widely depending on the specific conditions and reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of such complexes can be determined using various analytical techniques. These properties can include melting point, solubility, color, and stability .Applications De Recherche Scientifique
Catalyst for Chemical Reactions
Similar to other metal-organic compounds, Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) could potentially be used as a catalyst for various chemical reactions . For instance, Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) is known to catalyze Intramolecular Diels-Alder reactions .
Single Electron Donor
This compound could potentially be used as a single electron donor for excess electron transfer studies in DNA . This is based on the properties of similar compounds .
Enantioselective Synthesis
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) could potentially be used in enantioselective synthesis , a method used to preferentially form one enantiomer of a chiral molecule .
Borylation Reactions
Borylation is a process that introduces a boron atom into a molecule. Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) could potentially be used in borylation reactions .
Hydrohydrazination and Hydroazidation
These are chemical reactions that involve the addition of hydrazine or azide to a substrate. Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) could potentially be used in these reactions .
Oxidative Carbonylation of Phenol
Oxidative carbonylation is a type of reaction that introduces a carbonyl group into a molecule. Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) could potentially be used in the oxidative carbonylation of phenol .
Mécanisme D'action
Target of Action
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) is a complex compound that primarily targets the formation of thin films on substrates . It acts as a precursor in the formation of these films, playing a crucial role in their development .
Mode of Action
The compound interacts with its targets by forming a bond with the substrate, resulting in the creation of thin films . This interaction is facilitated by the unique structure of the compound, which allows it to bind effectively with the substrate .
Biochemical Pathways
It is known that the compound plays a role in the formation of thin films on substrates, which could impact various biochemical processes .
Pharmacokinetics
Given its use as a precursor in the formation of thin films, it is likely that its bioavailability is influenced by factors such as its concentration and the conditions under which it is used .
Result of Action
The primary result of the action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) is the formation of thin films on substrates . These films can have various applications, depending on the specific substrate and the conditions under which they are formed .
Action Environment
The action, efficacy, and stability of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) can be influenced by various environmental factors. These may include the temperature and humidity of the environment, the presence of other chemicals, and the specific conditions under which the compound is used .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;neodymium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Nd/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCMEVRVLBRPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60NdO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15492-47-4 | |
| Record name | Tris(2,2,6,6-tetramethylheptane-3,5-dionato)neodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



